4-Fluoro-2-methyl-2H-indazole is a nitrogen-containing heterocyclic compound with significant relevance in medicinal chemistry and material science. This compound features a bicyclic structure that includes both a pyrazole and benzene ring, making it a member of the indazole family. Its unique properties and structural characteristics allow for various applications, particularly in drug development and organic synthesis.
The compound can be synthesized through various chemical methods, often involving fluorination and cyclization reactions. It is commercially available from chemical suppliers and can also be synthesized in laboratory settings using established organic chemistry techniques.
4-Fluoro-2-methyl-2H-indazole is classified as an indazole derivative, specifically a fluorinated indazole. It is categorized under heterocycles due to its incorporation of nitrogen atoms within its ring structure, which significantly influences its chemical reactivity and biological activity.
The synthesis of 4-fluoro-2-methyl-2H-indazole typically involves several key steps:
The synthesis often employs conditions optimized for both yield and purity, including the use of continuous flow reactors for industrial applications. Techniques such as chromatography are used for purification .
The molecular formula for 4-fluoro-2-methyl-2H-indazole is , indicating it contains nine carbon atoms, eight hydrogen atoms, one fluorine atom, and one nitrogen atom.
Property | Value |
---|---|
Molecular Weight | 165.17 g/mol |
IUPAC Name | 4-Fluoro-2-methyl-2H-indazole |
InChI | InChI=1S/C9H8FN/c1-6-5-9(10)7(11)8(6)4/h5H,1-4H3 |
Canonical SMILES | CC1=CC=N(C=C1F)C=C2 |
This data indicates a planar structure typical of indazoles, contributing to its potential interactions in biological systems.
4-Fluoro-2-methyl-2H-indazole can undergo various chemical reactions:
Reagents commonly used include:
The mechanism of action for 4-fluoro-2-methyl-2H-indazole derivatives often involves their interaction with biological targets such as enzymes or receptors. The presence of the fluorine atom enhances lipophilicity and metabolic stability, making these compounds suitable candidates for drug development.
Indazoles have been studied for their ability to modulate various biological pathways, including anti-inflammatory and anticancer activities. The specific interactions depend on the substituents on the indazole ring and their electronic properties .
The compound's stability and reactivity make it suitable for various applications in organic synthesis and medicinal chemistry.
4-Fluoro-2-methyl-2H-indazole has several notable applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4